Tert-butyl (2,4-difluorophenyl)carbamate
Overview
Description
Tert-butyl (2,4-difluorophenyl)carbamate is an organic compound with the molecular formula C11H14F2NO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-difluoroaniline+tert-butyl chloroformate→tert-butyl (2,4-difluorophenyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The compound can be deprotected to release the free amine by treatment with strong acids such as trifluoroacetic acid or by heating.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Palladium Catalysts: Employed in cross-coupling reactions involving the phenyl ring.
Major Products Formed:
Free Amine: Formed upon deprotection of the tert-butyl group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (2,4-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptide-based drugs where protection of amine groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The primary mechanism of action of tert-butyl (2,4-difluorophenyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluorine atoms on the phenyl ring.
Tert-butyl (3,4-difluorophenyl)carbamate: Similar but with fluorine atoms in different positions on the phenyl ring.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: Contains bromine and fluorine atoms on the phenyl ring.
Uniqueness: Tert-butyl (2,4-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-(2,4-difluorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQNKMLGNSDCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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